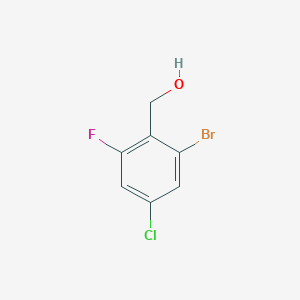

(2-Bromo-4-chloro-6-fluorophenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

(2-Bromo-4-chloro-6-fluorophenyl)methanol participates in diverse chemical reactions, crucial for synthesizing various compounds. For instance, it has been used in palladium-catalyzed C-H halogenation reactions, demonstrating advantages such as milder reaction conditions, higher yields, better selectivity, and practicality over traditional methods (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014). Additionally, its reactivity with methoxide ion in methanol has been studied, providing insights into substitution mechanisms and rate enhancements in the presence of a nitro-group (D. D. Monte, E. Sandri, L. Nunno, S. Florio, & P. Todesco, 1971).

Molecular Structures and Interaction Analysis

The compound's derivatives have been the subject of structural and interaction analysis. For example, the crystal structure of nuarimol, which involves a similar halogenated phenyl group, has been determined, contributing to the understanding of molecular interactions and arrangements (Gihaeng Kang, Jineun Kim, Hyunjin Park, & Tae Ho Kim, 2015). Studies on weak interactions, specifically involving organic fluorine, have analyzed compounds with chloro-, fluoro-, and pyridyl- methanol components, shedding light on the importance of O-H...N hydrogen bonds and C-F...π interactions (A. Choudhury, Usha K. Urs, P. S. Smith, R. Goddard, J. Howard, & T. Row, 2002).

Photolysis and Photoinduced Reactions

The photolysis and photoinduced reactions of halogenated anilines, including compounds with fluoro, chloro, and bromo substituents in methanol, have been extensively studied. These investigations have led to the identification of various intermediates and products, contributing to the understanding of the mechanisms involved in photosubstitution and photoreduction processes (K. Othmen, P. Boule, & C. Richard, 1999).

Proton Exchange Membranes and Photostability Enhancement

In the field of materials science, derivatives of this compound have been involved in creating new monomers for proton exchange membranes, offering potential applications in fuel cell technology due to their high proton conductivities and low water uptake (Chenyi Wang, Dong Won Shin, So Young Lee, N. Kang, Y. Lee, & M. Guiver, 2012). Moreover, the fluorination of fluorophores, a process in which similar compounds may be used, enhances photostability and improves spectroscopic properties, indicating its value in developing advanced optical materials (Zachary R. Woydziak, Liqiang Fu, & B. Peterson, 2012).

Propiedades

IUPAC Name |

(2-bromo-4-chloro-6-fluorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYSDGNZLXWXCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2741397.png)

![3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2741399.png)

![3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2741410.png)

![(4-Aminopiperidin-1-yl)[3-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2741416.png)

![N-{[4-(2-ethyl-6-methylphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2741420.png)